Ethynylestradiol Impurity M

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

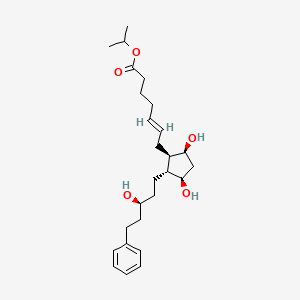

Ethynylestradiol Impurity M (EEM) is a synthetic estrogen that is commonly used in scientific research. It is a derivative of Ethynylestradiol, which is a synthetic estrogen that is used in birth control pills. EEM is used as a reference standard for analytical methods in the pharmaceutical industry. It is also used as a research tool in studies related to the effects of estrogen on various physiological processes.

科学的研究の応用

Impurity Profiling and Characterization

Ethynylestradiol impurities are extensively studied for their characterization and profiling. The impurity profile of ethynodiol diacetate, which is closely related to ethynylestradiol, has been investigated using techniques like HPLC/UV/MS. These studies involve identifying and characterizing impurities such as the E and Z isomers of 17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) and others (Babják et al., 2002). Additionally, the combined application of HPLC and NMR spectroscopy has been used for the impurity profiling of drugs, including ethynylestradiol derivatives (Görög et al., 1991).

Analytical Detection and Environmental Impact

Ethynylestradiol derivatives have been studied for enhancing analytical detection methods. The labeling of ethynylestradiol with metal carbonyl fragments, for instance, improves detection in HPLC separation (Osella et al., 1992). Furthermore, the presence and impact of ethynylestradiol in the environment, particularly as an endocrine disruptor, are significant areas of research. Studies have shown that ethynylestradiol can induce estrogenic effects even at trace levels in aquatic environments, raising concerns about its environmental impact (Schneider et al., 2004).

Electrochemical Methods for Determination

The development of electrochemical methods for the determination of ethynylestradiol is another area of research. For example, a study demonstrated the use of multi-wall carbon nanotubes in enhancing the electrochemical detection of ethynylestradiol, offering a novel and efficient method for its analysis (Sheng & Sheng, 2005).

Studies on Pharmacokinetics and Biological Effects

Research on the pharmacokinetics of ethynylestradiol, including its effects on the body, is also significant. Studies have examined how ethynylestradiol is processed in the body, its bioavailability, and its potential effects on various biological systems (Back et al., 1979).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethynylestradiol Impurity M involves the conversion of Ethynylestradiol to Ethynylestradiol Impurity M through a series of chemical reactions.", "Starting Materials": [ "Ethynylestradiol", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve Ethynylestradiol in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes.", "Step 3: Acidify the solution with hydrochloric acid.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Wash the organic layer with water and brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Evaporate the solvent to obtain Ethynylestradiol Impurity M." ] } | |

CAS番号 |

1818-11-7 |

分子式 |

C21H24O2 |

分子量 |

308.42 |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(8R,9S,13S,14S,17S)-3-cyanato-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-ol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)